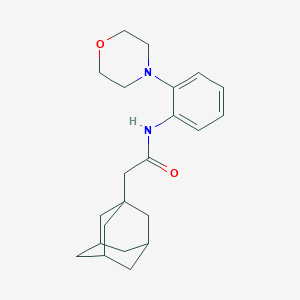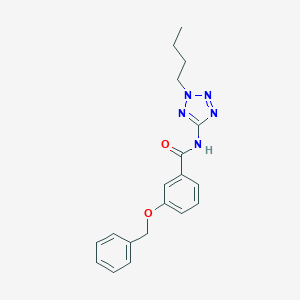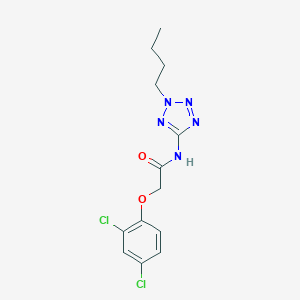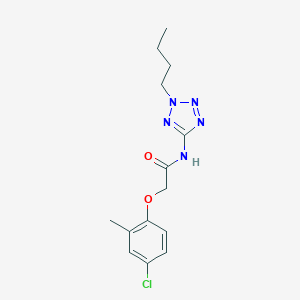
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s by Eli Lilly and Company, and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the inhibition of the NMDA receptor. This receptor is activated by the neurotransmitter glutamate, and plays a key role in learning and memory. However, excessive activation of the NMDA receptor can lead to neuronal damage and cell death. 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide blocks the activity of the NMDA receptor by binding to a specific site on the receptor, which reduces the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity that is associated with excessive activation of the NMDA receptor.
Biochemical and physiological effects:
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the immune response and can contribute to neuronal damage. Additionally, 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to increase cerebral blood flow, which can improve the delivery of oxygen and nutrients to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, and has been extensively studied in both in vitro and in vivo models. Additionally, it has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, there are also limitations to the use of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide in lab experiments. Its effects can be dose-dependent, which can make it difficult to control for in experiments. Additionally, its effects can vary depending on the specific model being used, which can make it difficult to generalize results across different models.
Orientations Futures
There are a number of future directions for research on 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide. One area of interest is in the development of new formulations of the drug that can improve its bioavailability and enhance its therapeutic effects. Additionally, there is interest in exploring the potential of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, which may lead to the development of new drugs with similar therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 1-adamantylamine with 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide in the presence of a base, such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations and filtrations.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of signals between neurons in the brain. This blockade reduces the excessive activation of the NMDA receptor, which can lead to neuronal damage and cell death.
Propriétés
Formule moléculaire |
C22H30N2O2 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O2/c25-21(15-22-12-16-9-17(13-22)11-18(10-16)14-22)23-19-3-1-2-4-20(19)24-5-7-26-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) |
Clé InChI |
ZVKBLMKLODCODN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)




![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)